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Cat. No.: B140108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(5-Bromothiophen-2-yl)ethanamine is a versatile primary amine building block that has

garnered significant interest in medicinal chemistry. Its rigid thiophene core, substituted with a

reactive bromine atom and a chiral ethylamine side chain, provides a valuable scaffold for the

synthesis of novel bioactive molecules. The presence of the bromothiophene moiety allows for

further structural modifications through cross-coupling reactions, while the amine group serves

as a key handle for amide bond formation, reductive amination, and other nucleophilic

reactions. This combination of features makes it an attractive starting material for the

development of new therapeutic agents across various disease areas.

Compounds incorporating the 1-(5-bromothiophen-2-yl)ethanamine scaffold have been

investigated for a range of biological activities, with a primary focus on their potential as

antimicrobial agents. The thiophene ring is a well-established pharmacophore in many

approved drugs, and its incorporation into new molecular entities can favorably modulate their

physicochemical and pharmacological properties.[1]
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Property Value Source

Molecular Formula C₆H₈BrNS PubChem

Molecular Weight 206.11 g/mol PubChem

Appearance Colorless liquid (predicted) -

Boiling Point 254.6 °C (predicted) -

LogP 1.9 (predicted) -

Applications in Drug Discovery
The primary application of 1-(5-Bromothiophen-2-yl)ethanamine in drug discovery to date

has been in the development of novel antibacterial agents.[2][3] The ethylamine side chain

serves as a convenient point of attachment to other pharmacophores, enabling the creation of

hybrid molecules with enhanced biological activity.

Antibacterial Agents:

A notable application of this building block is in the synthesis of novel quinolone antibiotics.[2]

[3] The 1-(5-bromothiophen-2-yl)ethanamine moiety, or more commonly its precursor 2-

acetyl-5-bromothiophene, can be attached to the piperazine ring of existing quinolone

scaffolds, such as ciprofloxacin and norfloxacin. This modification has been shown to enhance

the antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2][3]

The bromothiophene group is thought to contribute to improved binding interactions with

bacterial DNA gyrase and topoisomerase IV, the primary targets of quinolone antibiotics.

While no marketed drugs currently contain the 1-(5-bromothiophen-2-yl)ethanamine scaffold,

its derivatives represent a promising area of research for overcoming antibiotic resistance.

Quantitative Data: Antibacterial Activity of
Quinolone Derivatives
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory

Concentration, MIC, in µg/mL) of representative quinolone derivatives incorporating the 5-

bromothiophen-2-yl moiety.
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Compound
Bacterial
Strain

MIC (µg/mL)
Reference
Compound

MIC (µg/mL)

Norfloxacin

Derivative (3a)

Staphylococcus

aureus ATCC

25923

0.25 Norfloxacin 0.5

Staphylococcus

epidermidis

ATCC 12228

0.25 Norfloxacin 0.5

Bacillus subtilis

ATCC 6633
0.125 Norfloxacin 0.25

Escherichia coli

ATCC 25922
0.06 Norfloxacin 0.125

Pseudomonas

aeruginosa

ATCC 27853

4 Norfloxacin 4

Ciprofloxacin

Derivative (3b)

Staphylococcus

aureus ATCC

25923

0.125 Ciprofloxacin 0.25

Staphylococcus

epidermidis

ATCC 12228

0.125 Ciprofloxacin 0.25

Bacillus subtilis

ATCC 6633
0.06 Ciprofloxacin 0.125

Escherichia coli

ATCC 25922
0.03 Ciprofloxacin 0.03

Pseudomonas

aeruginosa

ATCC 27853

1 Ciprofloxacin 1

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2005, 15(20), 4536-9.[2]
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Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-5-bromothiophene
(Precursor)
This protocol describes the synthesis of the key precursor to 1-(5-bromothiophen-2-
yl)ethanamine.

Materials:

2-Bromothiophene

Acetyl chloride

Dichloromethane (CH₂Cl₂)

Ice

Concentrated hydrochloric acid

Activated carbon

Procedure:

Dissolve 3.26 g (0.02 mol) of 2-bromothiophene in 30 mL of dichloromethane in a round-

bottom flask.

Slowly add 1.56 mL (0.022 mol, 1.1 equivalents) of acetyl chloride to the solution. The

mixture may foam and darken.

Stir the reaction mixture at room temperature for 1 hour.

Quench the reaction by carefully adding the mixture to a beaker containing ice and

concentrated hydrochloric acid.

Decolorize the mixture by adding a small amount of activated carbon and stirring.

Extract the aqueous mixture with dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield 2-acetyl-5-bromothiophene as colorless crystals. (Expected

yield: ~86%).

Protocol 2: Synthesis of 1-(5-Bromothiophen-2-
yl)ethanamine via Leuckart Reaction
This protocol outlines the reductive amination of 2-acetyl-5-bromothiophene to the target

primary amine.

Materials:

2-Acetyl-5-bromothiophene

Ammonium formate

Formic acid (optional, for pH adjustment)

Hydrochloric acid (for hydrolysis)

Sodium hydroxide (for neutralization)

Diethyl ether (for extraction)

Procedure:

In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-5-

bromothiophene (1 equivalent) with an excess of ammonium formate (3-5 equivalents).

Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

After cooling to room temperature, add a solution of hydrochloric acid (e.g., 2M) to the

reaction mixture to hydrolyze the intermediate formamide.

Heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

Cool the mixture and neutralize with a sodium hydroxide solution to a basic pH.
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Extract the aqueous layer with diethyl ether.

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

The crude product can be further purified by distillation or column chromatography to yield 1-
(5-bromothiophen-2-yl)ethanamine.

Protocol 3: Synthesis of N-[2-(5-bromothiophen-2-yl)-2-
oxoethyl]piperazinyl quinolone (General Procedure)
This protocol describes the coupling of a brominated precursor with a piperazinyl-substituted

quinolone.

Materials:

2-Bromo-1-(5-bromothiophen-2-yl)ethanone (can be synthesized from 2-acetyl-5-

bromothiophene)

Piperazinyl-substituted quinolone (e.g., norfloxacin, ciprofloxacin)

Triethylamine (Et₃N) or another suitable base

Acetonitrile or Dimethylformamide (DMF) as solvent

Procedure:

Dissolve the piperazinyl-substituted quinolone (1 equivalent) in the chosen solvent in a

round-bottom flask.

Add triethylamine (1.2 equivalents) to the solution and stir.

Add a solution of 2-bromo-1-(5-bromothiophen-2-yl)ethanone (1.1 equivalents) in the same

solvent dropwise to the reaction mixture.

Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for several hours

until the reaction is complete (monitored by TLC).
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After completion, cool the reaction mixture and remove the solvent under reduced pressure.

Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or

ethyl acetate).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography on silica gel to obtain the desired N-[2-

(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolone derivative.

Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from 2-bromothiophene to the

quinolone derivatives discussed in this document.
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Caption: Synthetic pathway to quinolone derivatives.
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Logical Relationship of Applications
This diagram illustrates the relationship between the building block and its application in

developing antibacterial agents.

1-(5-Bromothiophen-2-yl)ethanamine
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Caption: Application in antibacterial drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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